

Applications of ABNO in Organic Synthesis: A Detailed Guide for Researchers

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Compound of Interest				
Compound Name:	9-Azabicyclo[3.3.1]nonane n-oxyl			
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Introduction

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) has emerged as a highly efficient and versatile catalyst for a variety of oxidation reactions in organic synthesis. Its sterically less hindered nature compared to the more traditional 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) allows for the oxidation of a broader range of substrates, including both primary and secondary alcohols, under mild and environmentally friendly conditions. This application note provides detailed protocols and quantitative data for key applications of ABNO, targeting researchers, scientists, and professionals in drug development.

Aerobic Oxidation of Alcohols to Aldehydes and Ketones

One of the most prominent applications of ABNO is in the aerobic oxidation of alcohols. This transformation is crucial in the synthesis of fine chemicals, pharmaceuticals, and fragrances. ABNO is often used in conjunction with a co-catalyst, typically a metal salt, with ambient air serving as the terminal oxidant.

Copper(I)/ABNO Catalyzed Aerobic Alcohol Oxidation

The catalyst system consisting of a copper(I) source and ABNO is highly effective for the oxidation of a wide array of primary and secondary alcohols. This system is known for its broad functional group compatibility and rapid reaction times, often completing within an hour at room temperature.



Entry	Substrate	Product	Time (h)	Yield (%)
1	Benzyl alcohol	Benzaldehyde	1	>99
2	4-Methoxybenzyl alcohol	4- Methoxybenzald ehyde	1	>99
3	1-Octanol	1-Octanal	1	95
4	Cyclohexanol	Cyclohexanone	1	98
5	1-Phenylethanol	Acetophenone	1	99
6	Geraniol	Geranial	1	93
7	(R)-(-)-2-Octanol	(R)-(-)-2- Octanone	1	96
8	Cinnamyl alcohol	Cinnamaldehyde	1	98

Data sourced from studies by Steves and Stahl.[1][2][3]

- To a vial equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol), acetonitrile (5.0 mL), (4,4'-dimethoxy-2,2'-bipyridine)Cu(I)OTf (0.05 mmol, 5 mol%), and ABNO (0.05 mmol, 5 mol%).
- The vial is left open to the ambient air and the reaction mixture is stirred vigorously at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired aldehyde or ketone.

Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols



An alternative and cost-effective method for the aerobic oxidation of alcohols utilizes an iron(III) nitrate and ABNO catalytic system. This system is particularly noted for its high selectivity for primary aliphatic alcohols and its scalability.[4]

Entry	Substrate	Product	Time (h)	Yield (%)	Selectivity (%)
1	1-Octanol	1-Octanal	6	96	>99
2	1-Decanol	1-Decanal	6	95	>99
3	Benzyl alcohol	Benzaldehyd e	3	99	>99
4	4- Chlorobenzyl alcohol	4- Chlorobenzal dehyde	3	98	>99
5	2-Octanol	2-Octanone	8	92	>99
6	Cyclohexanol	Cyclohexano ne	8	90	>99
7	1- Phenylethano I	Acetophenon e	5	95	>99

Data sourced from studies by Wang et al.[4]

- To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol), Fe(NO₃)₃·9H₂O (0.05 mmol, 5 mol%), and ABNO (0.1 mmol, 10 mol%) in ethyl acetate (2.0 mL).
- The flask is connected to a balloon of air (or left open to the atmosphere) and the mixture is stirred at room temperature.
- The reaction is monitored by TLC or GC.
- After completion, the reaction mixture is filtered through a short pad of silica gel.



 The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the pure product.

KetoABNO/NO_x Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids

A significant application of ABNO derivatives is the oxidation of aldehydes to carboxylic acids. The use of ketoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) in conjunction with a nitrogen oxide (NO $_{\times}$) source, such as sodium nitrite, provides a mild and efficient method for this transformation. A key advantage of this protocol is its ability to oxidize α -chiral aldehydes without racemization, which is of great importance in the synthesis of pharmaceuticals.[5][6]

Entry	Substrate	Product	Time (h)	Yield (%)
1	Octanal	Octanoic acid	12	92
2	Phenylacetaldeh yde	Phenylacetic acid	12	88
3	(R)-2- Phenylpropanal	(R)-2- Phenylpropanoic acid	12	95 (>99% ee)
4	Citronellal	Citronellic acid	12	85
5	3- Phenylpropanal	3- Phenylpropanoic acid	12	91

Data sourced from studies by Miles and Stahl.[5]

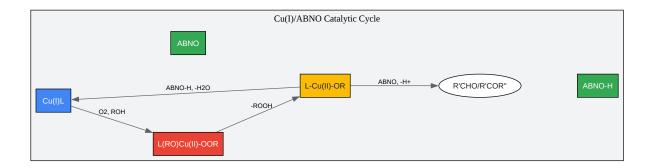
- In a vial, dissolve the aldehyde (1.0 mmol), ketoABNO (0.02 mmol, 2 mol%), and sodium nitrite (0.05 mmol, 5 mol%) in acetonitrile (2.0 mL).
- Add acetic acid (0.1 mmol, 10 mol%).
- The vial is sealed with a cap and an oxygen balloon is attached.



- The reaction mixture is stirred at room temperature for the specified time.
- Upon completion, the solvent is removed under reduced pressure.
- The residue is taken up in ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography.

Reaction Mechanisms and Workflows

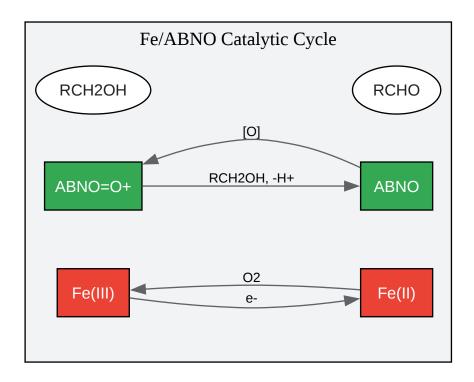
The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the ABNO-mediated oxidation reactions.



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Figure 1: Proposed catalytic cycle for the Copper(I)/ABNO-catalyzed aerobic oxidation of alcohols.

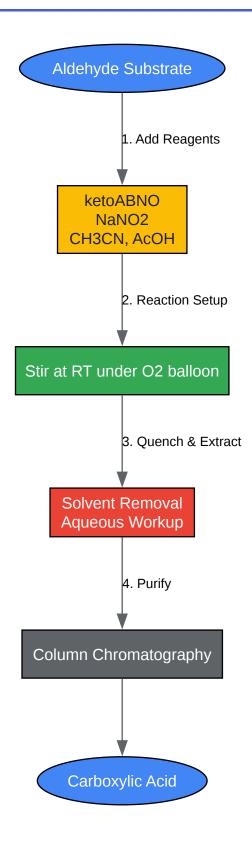




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Figure 2: Simplified representation of the proposed mechanism for Iron/ABNO-catalyzed aerobic oxidation.





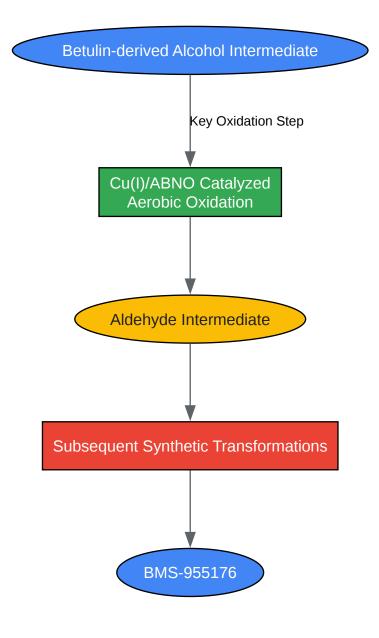
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Figure 3: General experimental workflow for the KetoABNO/NO $_{\times}$ -catalyzed oxidation of aldehydes.



Application in Drug Development: Synthesis of BMS-955176

The practical utility of ABNO-mediated oxidations is highlighted in the synthesis of complex pharmaceutical agents. For instance, a key step in the synthesis of the HIV-maturation inhibitor BMS-955176, developed by Bristol-Myers Squibb, involves the oxidation of a primary alcohol to an aldehyde using a Cu(I)/ABNO catalytic system. This transformation is crucial for the subsequent elaboration of the molecule. The mild conditions and high functional group tolerance of the ABNO-based protocol are essential for its successful application in such a complex synthesis, where preserving stereochemistry and avoiding side reactions are paramount.





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Figure 4: Role of ABNO oxidation in the synthesis of BMS-955176.

Conclusion

ABNO and its derivatives have proven to be powerful catalysts for a range of important oxidative transformations in organic synthesis. The mild reaction conditions, use of air as a green oxidant, broad substrate scope, and high selectivity make these methods highly attractive for both academic research and industrial applications, including the synthesis of complex drug molecules. The detailed protocols and data presented here provide a valuable resource for scientists seeking to implement these efficient and sustainable oxidation methodologies.

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